molecular formula C11H12BrN3O B2654229 6-Bromo-2-(tetrahydro-2H-pyran-4-YL)pyrazolo[1,5-A]pyrimidine CAS No. 1312413-74-3

6-Bromo-2-(tetrahydro-2H-pyran-4-YL)pyrazolo[1,5-A]pyrimidine

Cat. No.: B2654229
CAS No.: 1312413-74-3
M. Wt: 282.141
InChI Key: TYYZCRAWTJJUAQ-UHFFFAOYSA-N
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Description

6-Bromo-2-(tetrahydro-2H-pyran-4-YL)pyrazolo[1,5-A]pyrimidine is a heterocyclic compound that features a pyrazolo[1,5-A]pyrimidine core structure substituted with a bromo group and a tetrahydro-2H-pyran-4-YL moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-(tetrahydro-2H-pyran-4-YL)pyrazolo[1,5-A]pyrimidine typically involves the following steps:

    Formation of the Pyrazolo[1,5-A]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Attachment of the Tetrahydro-2H-pyran-4-YL Moiety: This step involves the reaction of the intermediate compound with tetrahydro-2H-pyran-4-YL derivatives under specific conditions to achieve the desired substitution.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(tetrahydro-2H-pyran-4-YL)pyrazolo[1,5-A]pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.

    Cyclization Reactions: The pyrazolo[1,5-A]pyrimidine core can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Bromination: Bromine or N-bromosuccinimide (NBS) in solvents like dichloromethane.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromo group can yield various substituted pyrazolo[1,5-A]pyrimidine derivatives.

Scientific Research Applications

6-Bromo-2-(tetrahydro-2H-pyran-4-YL)pyrazolo[1,5-A]pyrimidine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the development of kinase inhibitors and other enzyme inhibitors.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets and its effects on cellular processes.

    Chemical Biology: It serves as a tool compound in chemical biology to probe the function of specific proteins and pathways.

    Material Science: The unique structural properties of the compound make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-Bromo-2-(tetrahydro-2H-pyran-4-YL)pyrazolo[1,5-A]pyrimidine involves its interaction with specific molecular targets, such as kinases or other enzymes. The compound binds to the active site of the target protein, inhibiting its activity and thereby modulating the associated biological pathway. This inhibition can lead to various cellular effects, including altered cell signaling, proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar core structure but different substitution patterns.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A related compound with an additional triazole ring fused to the pyrazolo[1,5-A]pyrimidine core.

    6-Bromo-2-(tetrahydro-2H-pyran-4-YL)pyrazolo[3,4-b]pyridine: A structurally similar compound with a pyridine ring instead of a pyrimidine ring.

Uniqueness

6-Bromo-2-(tetrahydro-2H-pyran-4-YL)pyrazolo[1,5-A]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromo group and the tetrahydro-2H-pyran-4-YL moiety can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

6-bromo-2-(oxan-4-yl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN3O/c12-9-6-13-11-5-10(14-15(11)7-9)8-1-3-16-4-2-8/h5-8H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYYZCRAWTJJUAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=NN3C=C(C=NC3=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The title compound, light brown solid, MS: m/e=284.0 (M+H+), can be prepared in accordance with the general method of example 9, step 1 from 5-(tetrahydro-pyran-4-yl)-2H-pyrazol-3-ylamine (example 26, step 1) and 2-bromomalonaldehyde.
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